2-phenyl-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
The compound 5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic molecule that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple ring structures, including pyrazole, pyrazine, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the reaction of a substituted hydrazine with a carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Formation of the pyrazole ring: The pyrazole ring is synthesized by the condensation of a hydrazine derivative with a 1,3-diketone.
Formation of the pyrazine ring: The final step involves the cyclization of the intermediate compounds to form the pyrazine ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or activating enzyme activity, which can affect various biochemical pathways.
Interacting with receptors: Modulating receptor activity, which can influence cellular signaling pathways.
Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of specific pathways.
Comparison with Similar Compounds
5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: can be compared with other similar compounds, such as:
Pyrazole derivatives: Compounds with a pyrazole ring, which may have similar biological activities.
Oxadiazole derivatives: Compounds with an oxadiazole ring, which may have similar chemical properties.
Pyrazine derivatives: Compounds with a pyrazine ring, which may have similar applications in research and industry.
The uniqueness of 5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one lies in its combination of these ring structures, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H17N5O2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
5-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C22H17N5O2/c1-15-6-5-9-17(12-15)21-23-20(29-25-21)14-26-10-11-27-19(22(26)28)13-18(24-27)16-7-3-2-4-8-16/h2-13H,14H2,1H3 |
InChI Key |
OOKNRTCXXDMKFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O |
Origin of Product |
United States |
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